molecular formula C8H10ClN5O B589570 6-O-Desmethyl Moxonidine CAS No. 352457-33-1

6-O-Desmethyl Moxonidine

Número de catálogo B589570
Número CAS: 352457-33-1
Peso molecular: 227.652
Clave InChI: DPGWPFBOPWMOBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-O-Desmethyl Moxonidine is a pharmaceutical reference standard categorized under impurity reference materials . It is related to Moxonidine, which is a drug used for cardiac conditions .


Molecular Structure Analysis

The molecular formula of 6-O-Desmethyl Moxonidine is C8 H10 Cl N5 O, and it has a molecular weight of 227.65 . The molecule contains a total of 26 bonds, including 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 guanidine derivative, and 3 secondary amines (aliphatic) .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Moxonidine, closely related to 6-O-Desmethyl Moxonidine, is known for its selective agonist activity at imidazoline I1 receptors, with minimal activity at α2-adrenoceptors. This characteristic allows moxonidine to act centrally to reduce peripheral sympathetic activity, thereby decreasing peripheral vascular resistance. Notably, moxonidine effectively lowers blood pressure in patients with mild to moderate hypertension, either as monotherapy or in combination with other antihypertensive agents. Moreover, it positively impacts the metabolic profile in patients with hypertension and diabetes mellitus or impaired glucose tolerance. The drug demonstrates a low potential for drug interactions and is generally well tolerated, with a once-daily administration in most patients (Fenton, Keating, & Lyseng-Williamson, 2006).

Therapeutic Efficacy and Tolerability

In clinical trials, moxonidine has shown significant efficacy in reducing diastolic and systolic blood pressure, compared to placebo and other first-line antihypertensive drugs. Its therapeutic efficacy extends over time, maintaining blood pressure reduction effectively. Moxonidine has also been successful as an adjunctive therapy, significantly improving blood pressure control when combined with drugs like amlodipine, enalapril, and hydrochlorothiazide. Despite its potent antihypertensive effects, moxonidine is generally well tolerated, with treatment-emergent adverse events being comparable to or lower than those associated with other antihypertensive medications (Fenton, Keating, & Lyseng-Williamson, 2006).

Mechanism of Action and Safety

Moxonidine's mechanism involves the selective activation of imidazoline I1 receptors in the medulla oblongata, leading to a reduction in peripheral sympathetic activity. This action mechanism underlines the drug's ability to decrease peripheral vascular resistance and thus lower blood pressure. The safety profile of moxonidine is favorable, with a low incidence of side effects such as dry mouth or sedation, which are commonly associated with older sympatholytic drugs. This improved tolerability, coupled with evidence suggesting beneficial effects on glucose and lipid metabolism, positions moxonidine as a safe and effective antihypertensive agent, particularly for patients with metabolic syndrome (Schachter, 1999).

Mecanismo De Acción

Target of Action

6-O-Desmethyl Moxonidine is a derivative of Moxonidine . Moxonidine primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .

Mode of Action

Moxonidine acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, leading to a decrease in blood pressure . Moxonidine has an affinity for I1 that is 33 times greater than α2, compared to clonidine which is only four times greater .

Biochemical Pathways

The activation of the I1 receptor by Moxonidine leads to a decrease in sympathetic outflow, which in turn reduces blood pressure . This action may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage, such as kidney disease and cardiac hypertrophy .

Pharmacokinetics

Peak plasma Moxonidine concentrations (Cmax) of 1.3 to 2 μg/L occur within about an hour of single oral doses of Moxonidine 0.2 to 0.3mg in healthy volunteers and hypertensive patients with normal renal function .

Action Environment

The action, efficacy, and stability of 6-O-Desmethyl Moxonidine can be influenced by various environmental factors. It’s important to note that like all drugs, the action of 6-O-Desmethyl Moxonidine can be affected by factors such as pH, temperature, and the presence of other substances .

Propiedades

IUPAC Name

4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGWPFBOPWMOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747559
Record name 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Desmethyl Moxonidine

CAS RN

352457-33-1
Record name 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352457-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.